molecular formula C7H15NO2 B13352756 (R)-2-((Tetrahydrofuran-2-yl)methoxy)ethanamine

(R)-2-((Tetrahydrofuran-2-yl)methoxy)ethanamine

Cat. No.: B13352756
M. Wt: 145.20 g/mol
InChI Key: VGFPQGITBRBQAN-SSDOTTSWSA-N
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Description

®-2-((Tetrahydrofuran-2-yl)methoxy)ethanamine is a chiral amine compound that features a tetrahydrofuran ring attached to an ethanamine group via a methoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((Tetrahydrofuran-2-yl)methoxy)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydrofuran and an appropriate amine precursor.

    Formation of the Methoxy Linkage: The tetrahydrofuran ring is functionalized with a methoxy group through a nucleophilic substitution reaction.

    Introduction of the Ethanamine Group: The methoxy-functionalized tetrahydrofuran is then reacted with an ethanamine derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of ®-2-((Tetrahydrofuran-2-yl)methoxy)ethanamine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

®-2-((Tetrahydrofuran-2-yl)methoxy)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted amine compounds.

Scientific Research Applications

®-2-((Tetrahydrofuran-2-yl)methoxy)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-((Tetrahydrofuran-2-yl)methoxy)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((Tetrahydrofuran-2-yl)methoxy)ethanamine: The enantiomer of the compound, with similar but distinct properties.

    2-(Methoxymethyl)tetrahydrofuran: A structurally related compound with different functional groups.

    Ethanamine derivatives: Compounds with similar ethanamine groups but different substituents.

Uniqueness

®-2-((Tetrahydrofuran-2-yl)methoxy)ethanamine is unique due to its specific chiral configuration and the presence of both a tetrahydrofuran ring and an ethanamine group. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

2-[[(2R)-oxolan-2-yl]methoxy]ethanamine

InChI

InChI=1S/C7H15NO2/c8-3-5-9-6-7-2-1-4-10-7/h7H,1-6,8H2/t7-/m1/s1

InChI Key

VGFPQGITBRBQAN-SSDOTTSWSA-N

Isomeric SMILES

C1C[C@@H](OC1)COCCN

Canonical SMILES

C1CC(OC1)COCCN

Origin of Product

United States

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